palladium(II)](/img/structure/B13437892.png)
Methanesulfonato[2-diphenylphosphino-2',6'-bis(dimethylamino)-1,1-biphenyl](2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) is a complex organometallic compound. It is known for its significant role in catalysis, particularly in cross-coupling reactions. The compound features a palladium center coordinated with methanesulfonate and a bidentate ligand, which includes diphenylphosphino and amino-biphenyl groups. This unique structure imparts the compound with high reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) typically involves the reaction of palladium(II) acetate with the corresponding ligands in the presence of methanesulfonic acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired complex in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where the palladium center is oxidized, and new bonds are formed with the substrate.
Reduction: It can also be involved in reductive elimination reactions, where the palladium center is reduced, and the product is released.
Substitution: The compound can undergo ligand exchange reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organoboranes, and organostannanes. Typical reaction conditions involve the use of solvents such as toluene or THF, and the reactions are often carried out at elevated temperatures (50-100°C) under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in cross-coupling reactions, the products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the formation of complex molecular structures.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
作用机制
The mechanism of action of Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) involves the coordination of the palladium center with the substrate, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The bidentate ligand stabilizes the palladium center and enhances its reactivity and selectivity.
相似化合物的比较
Similar Compounds
- Bis(diphenylphosphino)ferrocene palladium(II) dichloride
- Palladium(II) acetate
- Palladium(II) chloride
Uniqueness
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) is unique due to its specific ligand structure, which imparts high reactivity and selectivity in catalytic reactions. The presence of both diphenylphosphino and amino-biphenyl groups provides a balance of electronic and steric properties, making it a versatile catalyst for various chemical transformations.
属性
分子式 |
C41H43N3O3PPdS- |
|---|---|
分子量 |
795.3 g/mol |
IUPAC 名称 |
2-(2-diphenylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C28H29N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h5-21H,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI 键 |
VBZIFHNWZRLSMQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


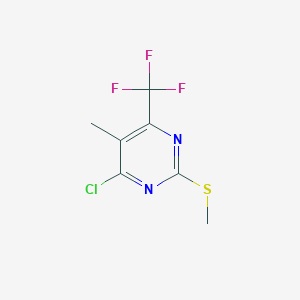
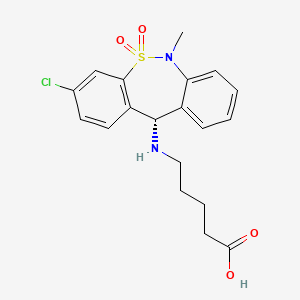
![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)
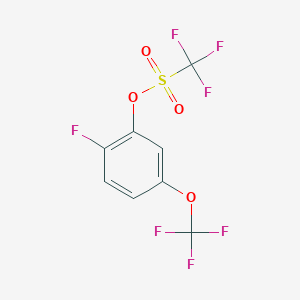
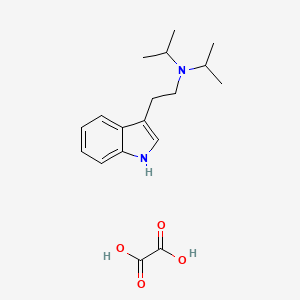


![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
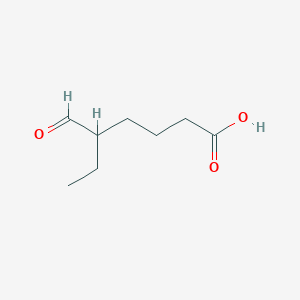
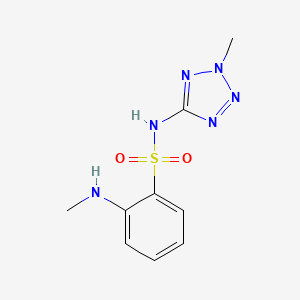

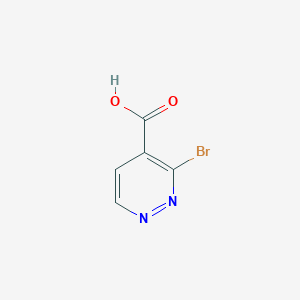
![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
